(S)-(Tetrahydrofuran-2-YL)methanol
Overview
Description
“(S)-(Tetrahydrofuran-2-YL)methanol” is a derivative of methanol, which is the simplest of a long series of organic compounds called alcohols . Methanol consists of a methyl group linked with a hydroxy group . It is an important material in chemical synthesis and is used in great quantities for building up a vast number of compounds .
Molecular Structure Analysis
Methanol, the parent compound of “(S)-(Tetrahydrofuran-2-YL)methanol”, has been studied extensively. It has been found that most of the water molecules exist as small hydrogen-bonded strings and clusters in a ‘fluid’ of close-packed methyl groups .Chemical Reactions Analysis
Methanol is acted upon by alcohol dehydrogenase to convert it into 'formaldehyde.' . Aldehyde dehydrogenase (ADH), in turn, acts on formaldehyde to convert it into formic acid .Physical And Chemical Properties Analysis
Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Dinotefuran
(S)-(Tetrahydrofuran-2-yl)methanol is used in the synthesis of dinotefuran, a neonicotinoid insecticide. The enantiomers of tetrahydrofuran-3-yl methanol are converted into diastereomers and then separated to obtain the desired compound. The process demonstrates a high enantiomeric excess (ee) value and yield (Wu Zong-ka, 2015).
Dielectric Relaxation Studies
The compound has been studied for its dielectric relaxation properties in different solvents, such as methanol and ethanol, using techniques like Time Domain Reflectometry. This research provides insights into the changes in dielectric parameters with concentration and temperature (A. Chaudhari et al., 1999).
Mass Spectra Studies in Carbohydrates
As a model for basic ring systems in simple carbohydrates, tetrahydrofuran-2-methanol's behavior in the gas phase has been analyzed. The studies focus on deprotonation and fragmentation patterns, contributing to a better understanding of carbohydrate chemistry (S. Dua et al., 1992).
Oxidative Cleavage to γ-Lactones
The compound has been used in the environmentally friendly synthesis of γ-lactones, utilizing a catalytic amount of 2-iodo-N-isopropylbenzamide. This method is significant for its mild conditions and absence of toxic heavy metals (T. Yakura et al., 2016).
Separation Techniques
Research has been conducted on the separation of tetrahydrofuran-methanol mixtures using techniques like heteroazeotropic distillation and pervaporation. This is relevant in industrial applications for efficient separation processes (G. Genduso et al., 2014).
Synthesis of Bis-Benzoquinoline Derivatives
In the field of organic synthesis, tetrahydro-2,5-dimethoxyfuran, a related compound, has been used in the iodine-catalyzed synthesis of benzoquinoline derivatives, demonstrating its utility in complex molecule construction (Dong‐Sheng Chen et al., 2013).
Application in Organic Chemistry
The compound is utilized in the reductive cleavage of sulfinyl and sulfonyl tetrahydrofuran methanol derivatives, showcasing its application in organic synthesis and molecular transformation (R. Fernández de la Pradilla et al., 2005).
Future Directions
Photocatalytic carbon dioxide reduction (PCCR) for methanol synthesis targeting renewable energy resources is an attractive way to create a sustainable environment and also balance the carbon-neutral series . The application of PCCR to methanol enables the generation of solar energy while reducing CO2 .
properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(Tetrahydrofuran-2-YL)methanol | |
CAS RN |
57203-01-7 | |
Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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